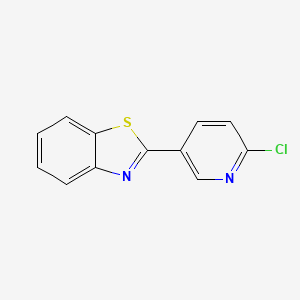

2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

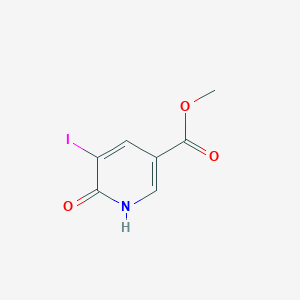

2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a chloro-substituted pyridinyl group suggests potential for various chemical interactions and applications in the field of chemistry, including the formation of complex compounds and potential biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the reaction of (hetero)aromatic ortho-diamines or ortho-aminothiophenol with aldehydes, promoted by chlorotrimethylsilane in DMF, followed by oxidation with air oxygen . Another method includes a multicomponent reaction involving chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine, which leads to the formation of polysubstituted benzenes and subsequent substitution and annulation reactions . Additionally, a novel three-carbon synthon has been reported for the synthesis of benzothiazoles, which provides a general and efficient approach for heterocyclizations .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques. For instance, the electronic, NMR, vibrational, and structural properties of a pyrazoline derivative of benzothiazole have been studied using Gaussian 09 software package, with further analysis by VEDA 4 program for the potential energy distribution of normal modes of vibrations . X-ray crystallography has also been employed to determine the structure of benzothiazole-substituted pyridine-2-carboxylic acids and their complexes .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, halogenation of certain benzothiazole compounds can lead to the synthesis of new ring systems, as demonstrated by the reaction of 3-hydroxy-1H-pyrido[2,1-b]benzothiazol-1-one with sulphuryl chloride or bromine, followed by condensation with thiourea . The reactivity of these compounds suggests that 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole could also participate in similar reactions, potentially leading to novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. Quantum mechanical and spectroscopic investigations, including FT-IR, NMR, and UV studies, provide insights into these properties. For example, the photophysical studies of benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates have indicated good sensitization of europium luminescence, with substantial quantum yields in the solid state and in solution . Additionally, the synthesis and characterization of transition metal complexes with benzothiazole derivatives have been explored, revealing that these ligands can coordinate with metals to form chelates with specific geometries .

Applications De Recherche Scientifique

PI3K/mTOR Inhibitors

- Study: N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound related to 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole, was investigated as an inhibitor of PI3Kα and mTOR, showing potential in vitro and in vivo efficacy (Stec et al., 2011).

Chemistry and Properties

- Review: A comprehensive review was conducted on the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), including their preparation, properties, and biological and electrochemical activities (Boča et al., 2011).

Antimicrobial Studies

- Study: Various derivatives of 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole were synthesized and evaluated for their antibacterial and antifungal activities (Patel & Agravat, 2007).

Anticancer Activities

- Study: Novel benzothiazole-2-thiol derivatives were synthesized, and their structures were determined. The effects of these compounds on various human cancer cell lines were investigated, showing potential as anticancer agents (Shi et al., 2012).

Nucleic Acid Interactions

- Study: Benzothiazole ligands, including those based on 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole, were screened for their interactions with different nucleic acid structures, providing insights into their potential in medicinal chemistry (Zonjić et al., 2022).

Synthesis and Biological Evaluation

- Study: Various synthetic routes and biological evaluations of 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole and its derivatives were explored, highlighting their potential in drug development and pharmacology (Elgemeie et al., 2020).

Propriétés

IUPAC Name |

2-(6-chloropyridin-3-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUJOCVGIIXGBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287680 |

Source

|

| Record name | 2-(6-Chloro-3-pyridinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole | |

CAS RN |

54628-02-3 |

Source

|

| Record name | 2-(6-Chloro-3-pyridinyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54628-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Chloro-3-pyridinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)